molecular formula C26H23N3O4S B3505565 4-(2-quinoxalinyl)phenyl 4-(1-piperidinylsulfonyl)benzoate

4-(2-quinoxalinyl)phenyl 4-(1-piperidinylsulfonyl)benzoate

Cat. No. B3505565
M. Wt: 473.5 g/mol
InChI Key: SCOOMNDVQUKICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-quinoxalinyl)phenyl 4-(1-piperidinylsulfonyl)benzoate, commonly known as QX-314, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. QX-314 is a highly lipophilic compound that can block voltage-gated sodium channels, making it an effective tool for studying the physiological and biochemical effects of these channels in various experimental models.

Mechanism of Action

QX-314 blocks voltage-gated sodium channels by binding to the intracellular side of the channel pore. It is highly lipophilic, which allows it to penetrate the cell membrane and access the intracellular side of the channel. Once inside the channel pore, QX-314 blocks the passage of sodium ions, preventing the generation of action potentials and the propagation of electrical signals.
Biochemical and Physiological Effects:
QX-314 has been shown to have a number of biochemical and physiological effects. It has been shown to block pain signals in animal models, making it a potential candidate for developing new pain management therapies. QX-314 has also been shown to block the generation of action potentials in cardiac cells, which could have implications for the treatment of cardiac arrhythmias. Additionally, QX-314 has been shown to have neuroprotective effects, which could have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using QX-314 in lab experiments is its ability to selectively block voltage-gated sodium channels without affecting other ion channels or receptors. This allows researchers to study the specific role of sodium channels in various physiological and pathological conditions. However, one limitation of using QX-314 is its high lipophilicity, which can make it difficult to control the concentration and distribution of the compound in experimental models.

Future Directions

There are several potential future directions for research involving QX-314. One area of interest is the development of new pain management therapies that utilize QX-314. Another potential direction is the use of QX-314 in the treatment of cardiac arrhythmias. Additionally, further research is needed to fully understand the neuroprotective effects of QX-314 and its potential applications in the treatment of neurodegenerative diseases.
Conclusion:
QX-314 is a unique chemical compound that has gained significant attention in the field of scientific research due to its ability to selectively block voltage-gated sodium channels. Its use as a tool for studying the physiological and biochemical effects of these channels has led to a better understanding of their role in various physiological and pathological conditions. While there are limitations to using QX-314 in lab experiments, its potential applications in the development of new therapies for pain management, cardiac arrhythmias, and neurodegenerative diseases make it an area of continued interest for researchers.

Scientific Research Applications

QX-314 has been widely used in scientific research as a tool for studying the role of voltage-gated sodium channels in various physiological and pathological conditions. It has been shown to be effective in blocking pain signals in animal models, making it a potential candidate for developing new pain management therapies. QX-314 has also been used to study the role of voltage-gated sodium channels in cardiac arrhythmias, epilepsy, and other neurological disorders.

properties

IUPAC Name

(4-quinoxalin-2-ylphenyl) 4-piperidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c30-26(20-10-14-22(15-11-20)34(31,32)29-16-4-1-5-17-29)33-21-12-8-19(9-13-21)25-18-27-23-6-2-3-7-24(23)28-25/h2-3,6-15,18H,1,4-5,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOOMNDVQUKICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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